molecular formula C21H23N3S B11108333 (4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione

(4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione

Cat. No.: B11108333
M. Wt: 349.5 g/mol
InChI Key: NTYWVZXQQMDEPW-UHFFFAOYSA-N
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Description

1-(2-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[44]NONANE-2-THIONE is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE typically involves multi-step organic reactions. One common method involves the condensation of 2-methylphenylamine with 3-methylphenyl isocyanate to form an intermediate, which is then cyclized under specific conditions to yield the final spirocyclic product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(2-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-METHYLPHENYL)-4-[(4-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE
  • 1-(3-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE

Uniqueness

1-(2-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The spirocyclic structure also imparts distinct steric and electronic properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H23N3S

Molecular Weight

349.5 g/mol

IUPAC Name

4-(3-methylanilino)-1-(2-methylphenyl)-1,3-diazaspiro[4.4]non-3-ene-2-thione

InChI

InChI=1S/C21H23N3S/c1-15-8-7-10-17(14-15)22-19-21(12-5-6-13-21)24(20(25)23-19)18-11-4-3-9-16(18)2/h3-4,7-11,14H,5-6,12-13H2,1-2H3,(H,22,23,25)

InChI Key

NTYWVZXQQMDEPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=S)N(C23CCCC3)C4=CC=CC=C4C

Origin of Product

United States

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